DG70

Description

Properties

IUPAC Name |

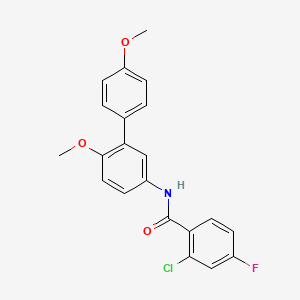

2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFNO3/c1-26-16-7-3-13(4-8-16)18-12-15(6-10-20(18)27-2)24-21(25)17-9-5-14(23)11-19(17)22/h3-12H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSCJEILSRMTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101345913 | |

| Record name | 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930470-97-6 | |

| Record name | 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DG70: A Potent Inhibitor of MenG in Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of DG70, a novel small-molecule inhibitor of the demethylmenaquinone (B1232588) methyltransferase (MenG) in Mycobacterium tuberculosis (Mtb). This compound has demonstrated significant bactericidal activity against both actively replicating and persistent forms of Mtb, highlighting its potential as a valuable component in future tuberculosis therapies. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of relevant pathways and workflows.

Introduction to this compound and its Target, MenG

This compound, also known as GSK1733953A, is a biphenyl (B1667301) amide that was identified as a potential respiratory inhibitor through a novel respiratory pathway-specific whole-cell screen.[1][2][3][4] This screen was designed to identify compounds that could kill both replicating and non-replicating "persister" Mtb cells, which are notoriously difficult to eradicate with conventional antibiotics.[1][2][3][4] The molecular target of this compound was identified as MenG (encoded by the rv0558 gene), an essential enzyme in the menaquinone (MK-9) biosynthesis pathway of Mtb.[1][2][3] MenG catalyzes the final step in this pathway, the methylation of demethylmenaquinone (DMK) to produce menaquinone.[1][2] Menaquinone is a vital electron carrier in the respiratory chain of Mtb, and its inhibition disrupts ATP synthesis and oxygen utilization.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, including its inhibitory activity against Mtb strains, its specific activity against the MenG enzyme, and its cytotoxicity profile.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis Strains [1][2]

| Strain | Resistance Profile | MIC (µg/mL) |

| H37Rv | Drug-Susceptible | 4.8 |

| Clinical Isolate 1 | Drug-Resistant | 1.2 |

| Clinical Isolate 2 | Drug-Resistant | 9.6 |

| BCG | - | 2.4 |

| BCG::pMV306PHsp60-menG_Wt | Wild-type menG overexpression | 9.8 |

| BCG::pMV306PHsp60-menG_F118L | Mutant menG overexpression | >40 |

| BCG::pMV306PHsp60-menG_V20A | Mutant menG overexpression | 20 |

Table 2: In Vitro Activity and Cytotoxicity of this compound

| Parameter | Value | Reference |

| IC50 against MenG | 2.6 ± 0.6 µM | [5] |

| CC50 in Vero cells | >77 µg/mL | [1] |

| Selectivity Index (SI = CC50/MIC for Mtb) | >30 | [1] |

Table 3: Synergy of this compound with First-Line Anti-TB Drugs [1]

| Drug Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| This compound + Isoniazid | ≤0.5 | Synergy |

| This compound + Rifampin | ≤0.5 | Synergy |

| This compound + Bedaquiline (B32110) | ≤0.5 | Synergy |

Mechanism of Action and Key Biological Effects

This compound exerts its bactericidal effect by specifically inhibiting MenG, thereby blocking the final step of menaquinone biosynthesis. This leads to a cascade of downstream effects that are detrimental to the survival of M. tuberculosis.

Inhibition of Menaquinone Biosynthesis

Radiolabeling studies have confirmed that this compound treatment leads to a complete suppression of the incorporation of a radiolabeled methyl group into menaquinone.[1][2] This directly demonstrates the inhibition of the methylation step catalyzed by MenG. High-resolution mass spectrometry has further shown an accumulation of the substrate demethylmenaquinone (DMK9) and a corresponding decrease in the product menaquinone (MK9) in this compound-treated cells.[6]

Disruption of Respiration and ATP Synthesis

As a consequence of menaquinone depletion, the electron transport chain is impaired, leading to a reduction in oxygen consumption and a significant drop in intracellular ATP levels.[1][2][7] This bioenergetic collapse is a key factor in the bactericidal activity of this compound against both actively growing and persistent Mtb. The inhibitory effects of this compound on ATP biosynthesis can be reversed by supplementing the culture with an external source of menaquinone, further confirming the specificity of its mechanism of action.[1][2]

Activity Against Persister Cells

A crucial characteristic of this compound is its ability to kill non-replicating, nutritionally deprived "persister" Mtb cells.[1][2] This is a significant advantage over many standard anti-TB drugs that are primarily effective against actively dividing bacteria. This activity is attributed to the essentiality of the respiratory pathway for the survival of Mtb in all metabolic states.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Respiratory Pathway-Specific Whole-Cell Screen (PcydAB Reporter Assay)

This screen was used for the initial identification of this compound as a respiratory inhibitor.

-

Principle: The assay utilizes a reporter strain of M. tuberculosis carrying a promoter of the cydAB operon fused to a fluorescent reporter gene (mWasabi). The cydAB promoter is induced under conditions of respiratory stress.

-

Protocol:

-

The M. tuberculosis PcydAB::mWasabi reporter strain is grown to mid-log phase.

-

The culture is dispensed into 96-well plates.

-

Test compounds, including this compound, and controls (e.g., isoniazid, rifampin as negative controls; thioridazine, bedaquiline as positive controls) are added to the wells.

-

Plates are incubated, and the relative fluorescence units (RFU) are measured.

-

The fold induction of the PcydAB promoter is calculated by comparing the RFU of compound-treated wells to a DMSO-only control.[1]

-

Generation and Characterization of this compound-Resistant Mutants

This method was employed to identify the molecular target of this compound.

-

Principle: Spontaneous resistant mutants are selected by exposing a large population of M. tuberculosis to inhibitory concentrations of this compound. Whole-genome sequencing of these mutants reveals mutations in the gene(s) responsible for resistance, thereby identifying the drug's target.

-

Protocol:

-

A large inoculum of M. tuberculosis H37Rv or M. bovis BCG is plated on 7H11 agar (B569324) containing this compound at concentrations ranging from 4x to 10x the MIC.

-

Plates are incubated at 37°C for 3-4 weeks.

-

Colonies that appear on the plates are sub-cultured in drug-free medium and then re-tested for resistance to confirm the phenotype.

-

Genomic DNA is extracted from the resistant mutants.

-

Whole-genome sequencing is performed, and single nucleotide polymorphisms (SNPs) are identified by comparing the mutant genomes to the wild-type reference genome.[1]

-

Metabolic Labeling of Menaquinone

This assay directly demonstrates the inhibition of menaquinone synthesis by this compound.

-

Principle: Cells are incubated with a radiolabeled precursor, L-[methyl-¹⁴C]methionine, which provides the methyl group for the conversion of DMK to MK-9. The incorporation of the radiolabel into menaquinone is monitored by thin-layer chromatography (TLC).

-

Protocol:

-

M. bovis BCG cultures are grown to an OD595 of 0.6.

-

The cells are pelleted and resuspended in fresh medium at a 1:10 ratio.

-

Aliquots of the cell suspension are pre-incubated with this compound (at various multiples of its MIC) or control compounds for 1 hour.

-

5 µCi of L-[methyl-¹⁴C]methionine is added to each culture, followed by a 4-hour incubation.

-

Total lipids are extracted from the cells.

-

The lipid extracts are analyzed by preparative TLC, and the menaquinone band is identified by comigration with an authentic standard.

-

The TLC plate is exposed to a phosphor screen to visualize the radiolabeled menaquinone.[1]

-

Oxygen Consumption Assay

This assay measures the effect of this compound on the respiratory activity of Mtb.

-

Principle: The decolorization of methylene (B1212753) blue is used as an indicator of oxygen consumption. In the presence of a functional respiratory chain, oxygen is consumed, and methylene blue is reduced to its colorless form.

-

Protocol:

-

M. tuberculosis cultures are grown to mid-log phase.

-

The cultures are placed in screw-cap tubes.

-

This compound or control compounds are added to the tubes.

-

Methylene blue is added to each tube, and the tubes are sealed with Parafilm.

-

The decolorization of methylene blue is monitored spectrophotometrically at 665 nm over 24 hours.[1]

-

ATP Measurement Assay

This assay quantifies the impact of this compound on the cellular energy levels of Mtb.

-

Principle: Intracellular ATP levels are measured using a luciferin-luciferase-based bioluminescence assay. The amount of light produced is directly proportional to the ATP concentration.

-

Protocol:

-

M. tuberculosis cultures are treated with this compound or control compounds.

-

At specified time points, aliquots of the cultures are taken, and the cells are lysed to release intracellular ATP.

-

A commercial ATP measurement reagent (e.g., BacTiter-Glo) is added to the cell lysate.

-

Luminescence is measured using a luminometer.[7]

-

Macrophage Infection Model

This model assesses the activity of this compound against intracellular Mtb.

-

Principle: A murine macrophage cell line (e.g., J774A.1) is infected with M. tuberculosis. The ability of this compound to kill the intracellular bacteria is determined by enumerating the colony-forming units (CFU) after treatment.

-

Protocol:

-

J774A.1 macrophages are seeded in tissue culture plates and allowed to adhere.

-

The macrophages are infected with M. tuberculosis mc²6206 at a specific multiplicity of infection (MOI).

-

After an initial infection period, the extracellular bacteria are removed by washing.

-

The infected macrophages are treated with various concentrations of this compound or control drugs (e.g., bedaquiline, isoniazid).

-

After 3 days of treatment, the macrophages are lysed to release the intracellular bacteria.

-

The cell lysates are serially diluted and plated on 7H11 agar to determine the number of viable CFU.[1]

-

Synergy Assays

These assays determine the interaction between this compound and other anti-TB drugs.

-

Principle: A checkerboard titration method is used to assess the combined effect of two drugs. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic, additive, or antagonistic.

-

Protocol:

-

Two-fold serial dilutions of this compound and a second anti-TB drug are prepared in a 96-well plate, both horizontally and vertically, to create a matrix of different concentration combinations.

-

The wells are inoculated with a suspension of M. tuberculosis.

-

The plates are incubated for 7 days.

-

Resazurin (B115843) is added to the wells, and the plates are incubated for another 24 hours.

-

The MIC of each drug alone and in combination is determined as the lowest concentration that prevents the color change of resazurin from blue to pink.

-

The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤0.5 indicates synergy.[1]

-

Visualizations

The following diagrams illustrate key concepts related to this compound and its mechanism of action.

Menaquinone Biosynthesis Pathway and this compound's Site of Action

Caption: Menaquinone biosynthesis pathway in Mtb and the inhibitory action of this compound on MenG.

Experimental Workflow for this compound Target Identification

Caption: Workflow for the identification and validation of MenG as the target of this compound.

Logical Relationship of this compound's Effects

Caption: The cascade of effects resulting from the inhibition of MenG by this compound.

Conclusion

This compound represents a promising new lead compound for the development of novel anti-tuberculosis drugs. Its specific inhibition of MenG, a crucial enzyme in the essential menaquinone biosynthesis pathway, leads to potent bactericidal activity against both replicating and persistent forms of Mycobacterium tuberculosis. Furthermore, its synergistic interactions with existing first-line anti-TB drugs suggest its potential utility in combination therapies aimed at shortening treatment duration and combating drug resistance. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance our understanding and treatment of tuberculosis.

References

- 1. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarship.libraries.rutgers.edu]

- 3. Whole-genome sequencing of Mycobacterium tuberculosis for prediction of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Role of DG70 in the Inhibition of Mycobacterial Respiration: A Technical Guide

Introduction

DG70, also known as GSK1733953A, is a novel biphenyl (B1667301) amide small-molecule inhibitor with potent antimycobacterial properties.[1][2] It was identified through a respiratory pathway-specific whole-cell screen designed to discover new inhibitors of mycobacterial respiration.[1][2] A critical challenge in tuberculosis (TB) therapy is the presence of non-replicating "persister" cells of Mycobacterium tuberculosis that are tolerant to many conventional drugs.[1][2][3] Compounds targeting cellular respiration are promising therapeutic candidates as this pathway is essential for both actively growing and dormant mycobacteria.[1][2] this compound has demonstrated bactericidal activity against both replicating and nutritionally deprived persister cells, as well as various drug-susceptible and drug-resistant clinical strains of M. tuberculosis.[1][2] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Mechanism of Action

The primary molecular target of this compound in Mycobacterium tuberculosis is MenG (encoded by the rv0558 gene), a demethylmenaquinone (B1232588) methyltransferase.[1][2] MenG catalyzes the final step in the biosynthesis of menaquinone (MK), an essential electron carrier in the mycobacterial electron transport chain.[1][2] Menaquinone shuttles electrons between various dehydrogenase and terminal oxidase complexes, a process coupled to proton translocation and ATP synthesis.

Inhibition of MenG by this compound disrupts the menaquinone biosynthesis pathway, leading to a depletion of mature menaquinone.[1][3] This blockage of the electron transport chain results in the inhibition of oxygen consumption and a significant reduction in intracellular ATP levels.[1][2][3] The disruption of cellular bioenergetics is ultimately bactericidal to M. tuberculosis. This mechanism of action is distinct from many current anti-TB drugs, making this compound a promising candidate for new combination therapies.[1]

Quantitative Data

The following tables summarize the key quantitative findings related to the activity and effects of this compound.

Table 1: In Vitro Activity of this compound against M. tuberculosis Strains

| Strain | Resistance Profile | MIC (µg/mL) |

| M. tuberculosis H37Rv | Drug-Susceptible | 4.8 |

| Drug-Resistant Strains | Various | 1.2 - 9.6 |

| Data sourced from Sukheja et al., 2017.[2] |

Table 2: Effect of this compound on Mycobacterial Respiration and ATP Synthesis

| Parameter | Condition | Result |

| Oxygen Consumption | This compound Treatment | Inhibited |

| Intracellular ATP | This compound Treatment | >50% reduction |

| Data sourced from Sukheja et al., 2017 and Lu et al., 2021.[1][3] |

Table 3: Synergistic Effects of this compound with Other Anti-TB Drugs

| Drug Combination | Interaction | Outcome |

| This compound + Isoniazid (B1672263) | Synergy | Complete sterilization of cultures in a persistence model by day 10.[1][2] |

| This compound + Rifampin | Synergy | Enhanced bactericidal activity.[1][4] |

| This compound + Bedaquiline | Synergy | Sterilized cultures within 21 days.[1][4][5] |

| This compound + Pretomanid | Synergy | Sterilized cultures of M. bovis BCG within 10 days.[4][5] |

| Data compiled from multiple sources indicating strong synergistic potential.[1][2][4][5] |

Table 4: Genetic Validation of MenG as the Target of this compound

| Genetic Modification | Effect on this compound MIC | Fold Increase in MIC |

| Overexpression of wild-type menG | Increased resistance | 4x |

| Overexpression of this compound-resistant menG mutants | Increased resistance | 8x to 30x |

| Spontaneous this compound-resistant mutants | Single nucleotide polymorphisms in menG (e.g., F118L, V20A) | 8x to >32x |

| Data sourced from Sukheja et al., 2017.[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.

Respiratory Pathway-Specific Whole-Cell Screen

This screen was designed to identify compounds that specifically inhibit the respiratory pathway of M. tuberculosis.

-

Reporter Strain Construction: A reporter strain of M. tuberculosis was engineered with the promoter of the cydAB operon (which is upregulated in response to respiratory stress) fused to a fluorescent reporter gene (mWasabi).

-

Compound Library Screening: A library of compounds with known anti-TB activity but unknown mechanisms of action was screened.

-

Assay Procedure: The reporter strain was incubated in 96-well plates with the compounds.

-

Data Analysis: Relative fluorescence units were measured and compared to a DMSO control. Compounds that induced a significant increase in fluorescence (indicating respiratory stress) were selected as hits. This compound was found to consistently induce the reporter approximately 1.7-fold over the DMSO control.[2][6]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

-

Bacterial Culture: M. tuberculosis strains were grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

-

Drug Dilution: this compound was serially diluted in a 96-well microplate.

-

Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The plates were incubated at 37°C for a specified period (typically 5-7 days).

-

Growth Determination: Bacterial growth was assessed by measuring the optical density at 590 nm or using a growth indicator like AlamarBlue. The MIC was defined as the lowest drug concentration that inhibited growth by at least 90%.[7]

Selection and Sequencing of this compound-Resistant Mutants

This protocol is used to identify the molecular target of a drug by analyzing the genetic changes in resistant organisms.

-

Mutant Selection: A large population of M. tuberculosis or M. bovis BCG was plated on solid media (Middlebrook 7H10 agar) containing this compound at concentrations several times higher than the MIC.

-

Isolation of Resistant Colonies: Colonies that grew in the presence of this compound were isolated and re-streaked on drug-containing media to confirm resistance.

-

Whole-Genome Sequencing: Genomic DNA was extracted from the resistant mutants and the parental strain.

-

Data Analysis: The genomes of the resistant mutants were compared to the parental strain to identify single nucleotide polymorphisms (SNPs) or other mutations. Mutations consistently found in resistant isolates, such as those in the menG gene, point to the drug's target.[1][2]

Oxygen Consumption Assay

This assay directly measures the effect of a compound on bacterial respiration.

-

Cell Preparation: M. tuberculosis cultures were grown to mid-log phase, washed, and resuspended in a suitable buffer.

-

Assay Setup: The bacterial suspension was placed in a sealed chamber equipped with an oxygen electrode or a fluorescence-based oxygen sensor.

-

Measurement: The rate of oxygen consumption was monitored over time. This compound or a vehicle control (DMSO) was injected into the chamber, and the change in the rate of oxygen consumption was recorded. A significant decrease in oxygen consumption upon addition of this compound indicates inhibition of respiration.[6]

ATP Measurement Assay

This assay quantifies the impact of a compound on the cellular energy status.

-

Treatment: M. tuberculosis cultures were treated with this compound or a vehicle control for a defined period.

-

Cell Lysis: The bacterial cells were lysed to release intracellular ATP.

-

ATP Quantification: The amount of ATP in the lysate was measured using a commercial luciferase-based assay kit. The luminescence produced is proportional to the ATP concentration.

-

Data Normalization: ATP levels were normalized to the number of viable cells (e.g., by colony-forming unit counts) or total protein concentration. A significant drop in ATP levels in this compound-treated cells confirms the disruption of energy metabolism.[3]

Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its target identification.

Caption: this compound inhibits MenG, blocking the final step of menaquinone biosynthesis.

Caption: Experimental workflow for the identification and validation of MenG as the target of this compound.

Caption: Logical flow from MenG inhibition by this compound to its bactericidal effects.

Conclusion

This compound represents a significant advancement in the search for new anti-tuberculosis agents. Its novel mechanism of action, targeting the essential MenG enzyme in the menaquinone biosynthesis pathway, leads to a potent inhibition of mycobacterial respiration and ATP production.[1][2][3] This bioenergetic collapse is effective against both actively dividing and dormant, persistent forms of M. tuberculosis, a key attribute for a drug candidate aiming to shorten TB treatment duration.[1][2] Furthermore, the demonstrated synergy of this compound with existing first-line and novel TB drugs, such as isoniazid and bedaquiline, highlights its potential role in future combination therapies designed to combat drug-resistant tuberculosis.[1][4][5] The detailed data and protocols presented in this guide underscore the robust scientific foundation for the continued development of MenG inhibitors as a new class of antitubercular therapeutics.

References

- 1. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioenergetic Inhibitors: Antibiotic Efficacy and Mechanisms of Action in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncovering interactions between mycobacterial respiratory complexes to target drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Uncovering interactions between mycobacterial respiratory complexes to target drug-resistant Mycobacterium tuberculosis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Structural Analysis of DG70 and its Analogues: Targeting Menaquinone Biosynthesis in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis, mechanism of action, and experimental evaluation of DG70, a potent inhibitor of the Mycobacterium tuberculosis enzyme MenG, and its analogues. This document is intended to serve as a core resource for researchers engaged in the discovery and development of novel anti-tubercular agents.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a leading cause of infectious disease-related mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutic agents with novel mechanisms of action. The bacterial menaquinone (MK) biosynthesis pathway, essential for cellular respiration and ATP synthesis in M. tuberculosis but absent in humans, presents a promising target for new drug development.

This compound, also known as GSK1733953A, is a biphenyl (B1667301) amide compound identified as a potent and specific inhibitor of demethylmenaquinone (B1232588) methyltransferase (MenG), the enzyme responsible for the final step in the MK biosynthesis pathway. By inhibiting MenG, this compound disrupts the electron transport chain, leading to bactericidal activity against both replicating and non-replicating persister cells of M. tuberculosis. This guide details the structural features of this compound, the activity of its analogues, and the experimental methodologies used in its characterization.

Structural Analysis and Quantitative Data

This compound is a biphenyl amide with the chemical name 2-Chloro-N-(6,4'-dimethoxy-[1,1'-biphenyl]-3-yl)-4-fluorobenzamide. Its structure is presented below.

Table 1: Physicochemical Properties and In Vitro Activity of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇ClFNO₃ | [1] |

| Molecular Weight | 385.82 g/mol | [1] |

| IC₅₀ vs. M. tuberculosis MenG | 2.6 ± 0.6 µM | [1] |

| MIC vs. M. tuberculosis H37Rv | 4.8 µg/mL | [2] |

| MIC Range vs. Drug-Resistant Strains | 1.2 - 9.6 µg/mL | [2] |

The exploration of the structure-activity relationship (SAR) of this compound has led to the synthesis and evaluation of various analogues. Modifications have focused on improving potency, metabolic stability, and pharmacokinetic properties.

Table 2: Structure-Activity Relationship of this compound Analogues

| Compound ID | Modification from this compound | MIC vs. M. tuberculosis (µM) | Key Findings |

| This compound (JSF-2911) | - | ~12.4 (converted from 4.8 µg/mL) | Parent compound with modest in vitro potency and poor metabolic stability. |

| JSF-4536 | Methyl amide modification | 0.78 | Significantly improved potency. |

| JSF-4898 | Hydroxyethyl amide modification | Not explicitly stated, but noted as promising | Improved biological profile, including microsomal stability and aqueous solubility. Showed enhanced efficacy of rifampicin (B610482) in a mouse model. |

Mechanism of Action and Signaling Pathway

This compound exerts its bactericidal effect by inhibiting MenG, a crucial enzyme in the menaquinone biosynthesis pathway. This pathway is responsible for the production of menaquinone (Vitamin K2), an essential electron carrier in the respiratory chain of M. tuberculosis.

The inhibition of MenG by this compound blocks the conversion of demethylmenaquinone (DMK) to menaquinone. This disruption of the electron transport chain leads to a decrease in cellular respiration and a subsequent reduction in ATP synthesis, ultimately causing bacterial cell death. This mechanism is effective against both actively growing and dormant, non-replicating mycobacteria.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound and its analogues.

Synthesis of this compound (GSK1733953A)

The synthesis of this compound and its analogues generally involves the coupling of a carboxylic acid and an amine partner under Schotten-Baumann conditions.[2] A detailed, step-by-step protocol is outlined below.

General Workflow for Synthesis:

Detailed Protocol:

-

Preparation of the Amine Component (6,4'-dimethoxy-[1,1'-biphenyl]-3-amine): This intermediate can be synthesized via a Suzuki coupling reaction between a suitably substituted boronic acid and a bromo-aniline derivative.

-

Amide Coupling:

-

Dissolve the amine component in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Add a base (e.g., triethylamine (B128534) or pyridine) to the solution.

-

In a separate flask, convert 2-chloro-4-fluorobenzoic acid to its acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

-

Slowly add the freshly prepared acid chloride to the amine solution at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water or a mild aqueous base.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

MenG Inhibition Assay (IC₅₀ Determination)

The inhibitory activity of this compound and its analogues against MenG is typically determined using an in vitro enzyme assay.

Protocol:

-

Enzyme and Substrate Preparation:

-

Express and purify recombinant M. tuberculosis MenG enzyme.

-

Prepare a solution of the substrate, demethylmenaquinone (DMK), and the methyl donor, S-adenosylmethionine (SAM).

-

-

Assay Procedure:

-

In a microplate, add the MenG enzyme to a reaction buffer.

-

Add varying concentrations of the test compound (this compound or analogue) dissolved in a suitable solvent (e.g., DMSO).

-

Initiate the reaction by adding the substrates (DMK and radiolabeled [³H]SAM).

-

Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific duration.

-

-

Detection and Analysis:

-

Stop the reaction.

-

Quantify the formation of the radiolabeled product (menaquinone) using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[3]

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and its analogues against M. tuberculosis is determined using standard broth microdilution methods.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).

-

Plate Setup:

-

In a 96-well microplate, prepare serial two-fold dilutions of the test compounds in the broth medium.

-

Include a drug-free growth control and a sterile control.

-

-

Inoculation and Incubation:

-

Inoculate each well with the bacterial suspension.

-

Seal the plates and incubate at 37 °C.

-

-

Reading Results:

Whole-Genome Sequencing of this compound-Resistant Mutants

To identify the genetic basis of resistance to this compound, whole-genome sequencing of resistant M. tuberculosis strains is performed.

Protocol:

-

Selection of Resistant Mutants: Isolate spontaneous mutants of M. tuberculosis that are resistant to this compound by plating a large number of bacteria on agar (B569324) medium containing a selective concentration of the compound.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant isolates and the parental wild-type strain.

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the extracted DNA.

-

Perform whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina).

-

-

Bioinformatic Analysis:

-

Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain.

-

Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant strains.

-

Focus on mutations occurring in the menG gene or other genes potentially related to the mechanism of action or resistance.[5]

-

Conclusion

This compound represents a promising class of anti-tubercular agents targeting the essential menaquinone biosynthesis pathway in M. tuberculosis. Its novel mechanism of action and efficacy against both replicating and persistent bacteria make it an attractive lead for further development. The structural analysis and SAR studies of this compound and its analogues have provided valuable insights for the design of next-generation MenG inhibitors with improved pharmacological properties. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of this important class of compounds in the fight against tuberculosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. courses.edx.org [courses.edx.org]

- 4. Colorimetric method for determining MICs of antimicrobial agents for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole-genome sequencing of Mycobacterium tuberculosis for prediction of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CD70 Target Identification and Validation

Introduction

CD70, a member of the tumor necrosis factor (TNF) superfamily, has emerged as a compelling therapeutic target in oncology.[1] Its expression in normal tissues is restricted to activated T and B lymphocytes and mature dendritic cells.[1] However, CD70 is aberrantly overexpressed in a wide range of hematological and solid malignancies, making it an attractive candidate for targeted therapies.[1][2] This guide provides a comprehensive overview of the core methodologies and experimental data related to the identification and validation of CD70 as a therapeutic target for researchers, scientists, and drug development professionals.

CD70 Signaling Pathway

CD70 interacts with its receptor, CD27, which is expressed on various immune cells, including T cells, B cells, and NK cells. The CD70/CD27 signaling axis plays a crucial role in the activation and proliferation of these immune cells. In the context of cancer, the upregulation of CD70 on tumor cells can lead to the activation and subsequent exhaustion of tumor-infiltrating lymphocytes, thereby contributing to an immunosuppressive tumor microenvironment.[3]

References

- 1. CD70 as a therapeutic target in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CD70: An emerging target for integrated cancer diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD70 as an actionable immunotherapeutic target in recurrent glioblastoma and its microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of DG70 (GSK1733953A)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DG70, also known as GSK1733953A, is a biphenyl (B1667301) amide compound identified as a potent inhibitor of Mycobacterium tuberculosis respiration.[1] Its primary mechanism of action is the inhibition of the demethylmenaquinone (B1232588) methyltransferase enzyme, MenG, a critical component in the final step of menaquinone biosynthesis.[1] Menaquinones are essential electron carriers in the respiratory chain of M. tuberculosis, making MenG an attractive target for the development of new anti-tubercular agents.[1] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its biological pathway and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Table 1: General Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 2-Chloro-N-(6,4'-dimethoxy-[1,1'-biphenyl]-3-yl)-4-fluorobenzamide | MedKoo Biosciences |

| Synonyms | GSK1733953A, DG-70 | MedKoo Biosciences |

| CAS Number | 930470-97-6 | MedchemExpress[1] |

| Chemical Formula | C₂₁H₁₇ClFNO₃ | MedKoo Biosciences |

| Molecular Weight | 385.82 g/mol | MedKoo Biosciences |

| Exact Mass | 385.0881 g/mol | MedKoo Biosciences |

| Appearance | Solid powder | MedKoo Biosciences |

Table 2: Predicted Physicochemical Properties of this compound

Note: The following values are computationally predicted and should be confirmed by experimental analysis.

| Property | Predicted Value | Prediction Tool |

| Melting Point | ~215 °C | ChemAxon |

| pKa (most acidic) | 12.89 (amide N-H) | Chemicalize |

| pKa (most basic) | -3.23 (carbonyl oxygen) | Chemicalize |

| logP | 4.85 | Chemicalize |

Table 3: Biological Activity of this compound

| Parameter | Value | Organism/System |

| IC₅₀ (MenG activity) | 2.6 ± 0.6 μM | Mycobacterium tuberculosis[1] |

| MIC (H37Rv strain) | 4.8 µg/mL | Mycobacterium tuberculosis |

| MIC (drug-resistant strains) | 1.2 to 9.6 µg/mL | Mycobacterium tuberculosis |

Table 4: Solubility Profile of this compound

| Solvent System | Solubility |

| DMSO | Soluble |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.48 mM)[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.48 mM)[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.48 mM)[1] |

Biological Target and Signaling Pathway

This compound targets MenG, a demethylmenaquinone methyltransferase crucial for the biosynthesis of menaquinone (Vitamin K2) in Mycobacterium tuberculosis. Menaquinone is a vital component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical and biological properties of this compound are provided below.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid compound like this compound using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Rapid Determination (Optional): A rapid heating is performed to get an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a rate of 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A stock solution of this compound is prepared in the pre-saturated n-octanol.

-

Partitioning: A known volume of the this compound stock solution is added to a known volume of the pre-saturated aqueous phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Concentration Measurement: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of pKa (Potentiometric Titration)

The pKa value indicates the strength of an acid or base. For a compound like this compound, which has an amide group, potentiometric titration can be used to determine its pKa.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent mixture (e.g., water with a co-solvent like methanol (B129727) or DMSO to ensure solubility) at a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.

Determination of IC₅₀ (In Vitro Enzyme Inhibition Assay)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

-

Reagent Preparation:

-

Prepare a solution of purified MenG enzyme in a suitable buffer.

-

Prepare a solution of the substrate, demethylmenaquinone (DMK), and the co-factor, S-adenosylmethionine (SAM).

-

Prepare a series of dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

In a microplate, combine the MenG enzyme, DMK, and SAM.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Incubate the plate at a controlled temperature for a specific time to allow the enzymatic reaction to proceed.

-

-

Detection: The product of the reaction (menaquinone) is quantified using a suitable detection method, such as LC-MS or a coupled enzymatic assay that produces a fluorescent or colorimetric signal.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of this compound that produces 50% inhibition.

Conclusion

This compound (GSK1733953A) is a promising anti-tubercular agent with a well-defined mechanism of action targeting MenG. The physicochemical properties and biological activity data presented in this guide provide a foundational understanding for researchers in the field of drug discovery and development. The provided experimental protocols offer a starting point for the in-house characterization of this and similar compounds. Further experimental validation of the predicted physicochemical properties is recommended for advancing this compound in the drug development pipeline.

References

The Effect of DG70 on the Menaquinone Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone (Vitamin K2) is an essential component of the electron transport chain in many pathogenic bacteria, playing a crucial role in cellular respiration and survival. The enzymes of the menaquinone biosynthesis pathway are therefore attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the inhibitory effects of a novel compound, DG70, on this critical bacterial pathway. Through a series of in vitro and cellular assays, this compound has been identified as a potent inhibitor of MenA, a key enzyme in the final steps of menaquinone synthesis. This document details the experimental protocols used to characterize the mechanism of action of this compound, presents the quantitative data from these studies, and visualizes the underlying biochemical and experimental frameworks.

Introduction to the Menaquinone Biosynthesis Pathway

The biosynthesis of menaquinone is a multi-step enzymatic process that is highly conserved across a range of bacteria. The pathway initiates from chorismate and culminates in the production of various menaquinone isoforms, which differ in the length of their isoprenoid side chain. A simplified representation of the canonical pathway is presented below.

Quantitative Analysis of this compound Inhibition

This compound was investigated for its inhibitory activity against key enzymes in the menaquinone pathway. The primary target was identified as MenA, a 1,4-dihydroxy-2-naphthoate octaprenyltransferase. The inhibitory effects were quantified through enzyme kinetics and cellular assays.

In Vitro Enzyme Inhibition

The inhibitory potency of this compound against recombinant MenA was determined using a fluorescence-based assay. The IC50 value, representing the concentration of this compound required to inhibit 50% of MenA activity, was calculated.

Table 1: In Vitro Inhibitory Activity of this compound against MenA

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| This compound | MenA | 2.5 ± 0.3 | Competitive |

| Control | MenA | > 100 | - |

Cellular Menaquinone Levels

The effect of this compound on the production of menaquinone in Staphylococcus aureus was quantified using HPLC-MS. Bacterial cultures were treated with varying concentrations of this compound, and the cellular levels of Menaquinone-8 (MK-8), the primary menaquinone species in S. aureus, were measured.

Table 2: Effect of this compound on Cellular Menaquinone-8 (MK-8) Levels in S. aureus

| This compound Concentration (µM) | MK-8 Levels (ng/mg of protein) | % Inhibition |

|---|---|---|

| 0 (Control) | 150.2 ± 10.5 | 0% |

| 1 | 112.8 ± 8.9 | 24.9% |

| 5 | 65.1 ± 5.2 | 56.7% |

| 10 | 28.7 ± 3.1 | 80.9% |

| 25 | 10.1 ± 1.5 | 93.3% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

MenA Inhibition Assay

This protocol describes the in vitro assay to determine the IC50 value of this compound against MenA.

Protocol Steps:

-

Enzyme and Compound Preparation: Recombinant MenA was expressed and purified. This compound was dissolved in DMSO to create a stock solution and then serially diluted.

-

Reaction Mixture: The reaction was carried out in a 96-well plate. Each well contained 50 nM MenA and varying concentrations of this compound in assay buffer.

-

Incubation: The enzyme and inhibitor were pre-incubated for 15 minutes at room temperature.

-

Reaction Initiation: The enzymatic reaction was initiated by adding the substrates, 1,4-dihydroxy-2-naphthoate (DHNA) and octaprenyl pyrophosphate.

-

Reaction and Quenching: The reaction was allowed to proceed for 30 minutes at 37°C and was then stopped by the addition of a quenching solution.

-

Detection: The product formation was measured using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition was calculated for each this compound concentration, and the IC50 value was determined by fitting the data to a dose-response curve.

Cellular Menaquinone Quantification

This protocol outlines the procedure for measuring menaquinone levels in S. aureus treated with this compound.

Protocol Steps:

-

Bacterial Culture: S. aureus was grown in Tryptic Soy Broth to the mid-logarithmic phase.

-

This compound Treatment: The culture was then treated with different concentrations of this compound or a vehicle control (DMSO) and incubated for 4 hours.

-

Cell Harvesting: Bacterial cells were harvested by centrifugation, and the cell pellets were washed.

-

Lipid Extraction: Menaquinones were extracted from the cell pellets using a mixture of chloroform and methanol.

-

Sample Preparation: The lipid extract was dried under nitrogen and then resuspended in the HPLC mobile phase.

-

HPLC-MS Analysis: The samples were analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to separate and quantify MK-8.

-

Quantification: The concentration of MK-8 was determined by comparing the peak area to a standard curve of known MK-8 concentrations.

Logical Framework for this compound's Mechanism of Action

The experimental data supports a clear mechanism of action for this compound, as depicted in the following logical diagram.

The data presented in this technical guide strongly indicates that this compound is a potent and specific inhibitor of MenA in the menaquinone biosynthesis pathway. The in vitro and cellular data are consistent, demonstrating a clear dose-dependent reduction in menaquinone levels upon treatment with this compound. This targeted inhibition disrupts a fundamental metabolic process in bacteria, highlighting the potential of this compound as a lead compound for the development of novel antibacterial therapeutics. Further studies will focus on the in vivo efficacy and pharmacokinetic properties of this compound.

Methodological & Application

Application Notes and Protocols for DG70 in Mycobacterial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG70, also known as GSK1733953A, is a novel biphenyl (B1667301) benzamide (B126) inhibitor targeting Mycobacterium tuberculosis (Mtb). It exhibits potent bactericidal activity against both actively replicating and non-replicating "persister" mycobacteria, including drug-susceptible and drug-resistant strains.[1][2] The mechanism of action of this compound involves the inhibition of MenG (Rv0558), a demethylmenaquinone (B1232588) methyltransferase. This enzyme catalyzes the final step in the biosynthesis of menaquinone (Vitamin K2), an essential component of the mycobacterial electron transport chain required for respiration.[1][2][3] By disrupting the respiratory pathway, this compound inhibits oxygen utilization and ATP biosynthesis, leading to bacterial cell death.[1][2] These characteristics make this compound a promising candidate for tuberculosis drug development, with potential to shorten treatment duration, especially when used in combination with existing anti-TB drugs.[1][2]

These application notes provide detailed protocols for utilizing this compound in a mycobacterial growth inhibition assay (MGIA) to determine its minimum inhibitory concentration (MIC) against Mtb.

Data Presentation

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Mtb Strain | Resistance Profile | MIC (µg/mL) | Reference |

| H37Rv | Drug-Susceptible | 4.8 | [1] |

| Clinical Isolates | Drug-Resistant | 1.2 - 9.6 | [1] |

Signaling Pathway of this compound Action

This compound targets the MenG enzyme, which is crucial for the final step of menaquinone biosynthesis in Mycobacterium tuberculosis. This pathway is essential for cellular respiration.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using a 96-well plate format with resazurin as a cell viability indicator.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

-

Sterile 96-well flat-bottom plates

-

Resazurin sodium salt powder

-

Sterile distilled water

-

Sterile microcentrifuge tubes

-

Incubator at 37°C

-

Biosafety cabinet (Class II or higher)

-

Multichannel pipette

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to prepare a stock solution of 1 mg/mL.

-

Ensure complete dissolution by vortexing.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Prepare aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Preparation of M. tuberculosis Inoculum:

-

Grow M. tuberculosis in 7H9 broth until the mid-log phase (OD600 of 0.4-0.8).

-

Adjust the turbidity of the bacterial culture with 7H9 broth to match a 1.0 McFarland standard.

-

Further dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

-

-

Assay Plate Setup:

-

In a 96-well plate, add 100 µL of 7H9 broth to all wells.

-

Add 100 µL of the this compound working solution to the first column of wells and perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.

-

Controls:

-

Growth Control: Wells containing 100 µL of 7H9 broth and 100 µL of the bacterial inoculum (no this compound).

-

Sterility Control: Wells containing 200 µL of 7H9 broth only (no bacteria).

-

Solvent Control: Wells containing the highest concentration of DMSO used in the assay and 100 µL of the bacterial inoculum.

-

-

Add 100 µL of the final bacterial inoculum to all wells except the sterility control wells.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Seal the plate with a plate sealer.

-

Incubate the plate at 37°C for 7 days.

-

-

Addition of Resazurin and Reading Results:

-

Prepare a 0.02% (w/v) resazurin solution in sterile distilled water and filter-sterilize.

-

After 7 days of incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plate for 24-48 hours.

-

Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents this color change.

-

Experimental Workflow: REMA for this compound MIC Determination

Concluding Remarks

The provided protocols offer a standardized method for assessing the in vitro efficacy of this compound against Mycobacterium tuberculosis. Adherence to proper aseptic techniques and biosafety precautions is critical when working with Mtb. The REMA protocol is a reliable and cost-effective method for determining the MIC of this compound and can be adapted for high-throughput screening of other potential anti-mycobacterial compounds. The unique mechanism of action of this compound, targeting MenG and cellular respiration, makes it an important tool in the fight against tuberculosis.

References

- 1. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DG-75 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DG-75 cell line, derived from a human B-lymphocyte from a patient with Burkitt's lymphoma, is a critical in vitro model for immunology and cancer research. These suspension cells are characterized by their IgM-kappa immunoglobulin surface expression and the absence of the Epstein-Barr virus (EBV) genome. This document provides detailed protocols for the standardized culture and maintenance of the DG-75 cell line to ensure reproducibility and accuracy in experimental outcomes.

Cell Line Characteristics

| Characteristic | Description |

| Cell Type | B lymphocyte |

| Organism | Human (Homo sapiens) |

| Tissue Source | Pleural effusion |

| Disease | Burkitt's lymphoma |

| Growth Properties | Suspension |

| Biosafety Level | 2 |

| Depositor | H. Ben-Bassat |

| Year of Origin | 1975[1] |

| Doubling Time | Approximately 20 to 24 hours[1] |

I. Cell Culture Protocols

Required Materials

-

DG-75 cells (e.g., ATCC® CRL-2625™)

-

Complete Growth Medium:

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypan Blue solution (0.4%)

-

Cryopreservation Medium: 95% complete growth medium, 5% DMSO (cell culture grade, e.g., ATCC® 4-X)[1]

-

70% Ethanol

-

Sterile cell culture flasks (e.g., T-25, T-75)

-

Sterile centrifuge tubes (15 mL, 50 mL)

-

Incubator: 37°C, 5% CO₂, ≥95% humidity[2]

-

Biological safety cabinet (Class II)

-

Water bath, 37°C

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Microscope

Thawing and Establishing Cultures

Proper technique during the initial thawing of cryopreserved cells is critical for viability.

-

Prior to thawing, place a culture flask containing the required amount of complete growth medium in a 37°C incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6).

-

Rapidly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should take approximately 2 minutes.

-

Once thawed, decontaminate the vial by spraying with 70% ethanol.

-

Aseptically transfer the contents of the vial to a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a labeled culture flask (e.g., T-25 or T-75).

-

Incubate at 37°C in a 5% CO₂ incubator.

Routine Maintenance and Subculturing

DG-75 cells grow in suspension and should be maintained at a density between 3 x 10⁵ and 3 x 10⁶ viable cells/mL.[1]

-

Monitor cell density and viability every 2 to 3 days using a microscope and Trypan Blue exclusion.

-

To maintain the culture, add fresh, pre-warmed complete growth medium every 2 to 3 days to bring the cell density back within the optimal range.[1]

-

Alternatively, for subculturing, transfer the cell suspension to a sterile centrifuge tube.

-

Centrifuge at 125 x g for 5 to 7 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium at a seeding density of 3 to 5 x 10⁵ viable cells/mL.[1]

-

Dispense the appropriate volume of the cell suspension into new, labeled culture flasks.

Cryopreservation

For long-term storage, it is recommended to cryopreserve cells at a low passage number.

-

Prepare a cell suspension from a healthy, actively growing culture.

-

Determine the cell density and viability. You will need a final cell concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL for freezing.

-

Centrifuge the required volume of cell suspension at 125 x g for 5 to 7 minutes.

-

Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 5% DMSO) to the desired final cell concentration.[1]

-

Aliquot 1 mL of the cell suspension into sterile cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

For long-term storage, transfer the vials to the vapor phase of liquid nitrogen (below -130°C).[3] Note: Storage at -70°C will result in a loss of viability.

II. Experimental Workflows and Diagrams

DG-75 Cell Culture Workflow

The following diagram illustrates the standard workflow for maintaining DG-75 cells in culture.

Caption: Workflow for DG-75 cell culture.

III. Quality Control

-

Mycoplasma Testing: Regularly test cultures for mycoplasma contamination. A contaminated culture was previously cured with BM Cycline.[1]

-

Cell Authentication: Periodically verify the identity of the cell line using methods such as Short Tandem Repeat (STR) analysis.

IV. Note on "DG70 Treatment"

Initial searches for a standard protocol for "this compound treatment" in the context of DG-75 cells did not yield specific results for a compound or treatment with this designation. It is possible that "this compound" may be an internal laboratory identifier, a novel compound not yet widely published, or a typographical error. Researchers are advised to verify the identity of any treatment compound and to establish optimal concentrations and treatment times empirically through dose-response and time-course experiments.

For general guidance on treating B-cell lymphoma cell lines, one could refer to established protocols for drugs commonly used in lymphoma treatment, such as CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) or rituximab-based regimens, adapting concentrations for in vitro use.[4][5][6][7][8]

V. General Signaling Pathway in B-Cell Lymphoma

The following diagram provides a simplified overview of a common signaling pathway implicated in B-cell lymphomas, which may be relevant for studying the effects of novel treatments on DG-75 cells.

Caption: Simplified B-Cell Receptor signaling pathway.

References

- 1. In Vitro Technologies :: Products [lifescience.invitro.com.au]

- 2. Cell culture conditions [qiagen.com]

- 3. AL453CL Cells | Applied Biological Materials Inc. [abmgood.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Treating B-Cell Non-Hodgkin Lymphoma | American Cancer Society [cancer.org]

- 6. B Cell Lymphoma Treatment: 7 Key Protocols and Regimens Explained [int.livhospital.com]

- 7. How I treat diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grupolinfomas.com [grupolinfomas.com]

Application Notes and Protocols: DG70 (70% Dextrose Solution) for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed information and protocols regarding the solubility and preparation of DG70 for in vivo research applications. For the purpose of this document, this compound is defined as a 70% (w/v) solution of D-glucose (dextrose) in an aqueous vehicle. Dextrose is a naturally occurring simple sugar that is a primary source of energy for cellular processes. High-concentration dextrose solutions are often used in metabolic research, diabetes modeling, and as a caloric supplement in parenteral nutrition.[1][2][3] Proper preparation and handling of this hypertonic solution are critical to ensure animal welfare and the reproducibility of experimental results.

Data Presentation: this compound Solubility

Dextrose is highly soluble in water, with its solubility increasing with temperature.[4][5] Its solubility in common organic solvents used in drug formulation is limited. The following table summarizes the solubility of anhydrous dextrose in various solvents.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Notes |

| Water | 90.9 | 25 | Highly soluble; forms a syrup at high concentrations.[6] |

| Water | 120.5 | 30 | Solubility increases significantly with temperature.[4] |

| Water | 243.8 | 50 | At temperatures above 50°C, the anhydrous form of dextrose is the stable solid phase.[4][5] |

| Dimethyl Sulfoxide (DMSO) | 3.6 | 25 | Sparingly soluble. |

| Ethanol (95%) | Sparingly soluble | 20 | Not a suitable primary solvent for high concentrations.[6] |

| Methanol | 0.83 | 20 | Very low solubility.[6] |

| Polyethylene Glycol (PEG) 300/400 | Low | 25 | Dextrose has low intrinsic solubility in PEGs. Aqueous mixtures are required for dissolution. |

| Ether | Sparingly soluble | 20 | Insoluble for practical purposes.[6] |

Experimental Protocols

Due to its high osmolarity (approximately 3532 mOsmol/L), a 70% dextrose solution is hypertonic and must be handled with care for all in vivo applications.[3][7] Direct administration of a 70% solution can cause significant tissue irritation, and for some routes, may be lethal.[2][3] Therefore, dilution is often necessary. All preparations should be performed under sterile conditions to prevent contamination.

Protocol 1: Preparation of this compound for Intravenous (IV) Injection

Caution: Direct intravenous injection of 70% dextrose is not recommended. It must be diluted to a lower concentration (typically ≤10%) for peripheral vein administration or administered slowly into a central vein if a higher concentration is required.[2][3] The infusion of hypertonic solutions into a peripheral vein can result in irritation, damage, and thrombosis.[2]

Materials:

-

Dextrose, anhydrous or monohydrate (USP grade)

-

Sterile Water for Injection (WFI) or sterile 0.9% saline

-

Sterile vials or containers

-

0.22 µm syringe filter

Procedure:

-

Calculation: To prepare a 70% (w/v) stock solution, weigh 70 g of anhydrous dextrose.

-

Dissolution: In a sterile container, add the dextrose to approximately 80 mL of WFI or sterile saline. Gently heat and stir the solution until the dextrose is completely dissolved.

-

Final Volume: Allow the solution to cool to room temperature. Adjust the final volume to 100 mL with the sterile diluent.

-

Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Dilution for Injection: For IV administration in rodents, this 70% stock solution must be diluted. To prepare a 10% dextrose solution for injection, dilute 1 part of the 70% stock solution with 6 parts of sterile saline or WFI.

-

Administration: Administer the diluted solution via the desired intravenous route (e.g., tail vein in mice). The maximum bolus injection volume should not exceed 5 mL/kg. For larger volumes, a slow infusion is required.

Protocol 2: Preparation of this compound for Oral Gavage (PO)

Caution: Administration of a 70% dextrose solution via oral gavage can lead to gastrointestinal distress and osmotic diarrhea due to its high osmolarity. A lower concentration (20-50%) is often better tolerated. The maximum volume for oral gavage in mice should not exceed 10 mL/kg.[8]

Materials:

-

70% Dextrose stock solution (prepared as in Protocol 1)

-

Sterile Water for Injection (WFI)

-

Oral gavage needles (20-22 gauge for mice, with a rounded tip)

Procedure:

-

Preparation of Dosing Solution: Prepare the desired concentration of dextrose by diluting the 70% stock solution with sterile water. For example, to prepare a 50% solution, mix 5 parts of the 70% stock with 2 parts of sterile water.

-

Volume Calculation: Calculate the required volume based on the animal's weight and the target dose.

-

Administration:

-

Properly restrain the animal.

-

Measure the gavage needle from the tip of the animal's nose to the last rib to ensure correct placement in the stomach.

-

Gently insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the solution.[8]

-

Observe the animal for any signs of distress after administration.

-

Protocol 3: Preparation of this compound for Intraperitoneal (IP) Injection

Caution: Intraperitoneal injection of a hypertonic solution like 70% dextrose can cause severe irritation, peritonitis, and rapid fluid shifts into the peritoneal cavity, which can lead to dehydration and circulatory shock.[9] It is strongly recommended to use a more isotonic solution (≤10%) for IP injections.

Materials:

-

70% Dextrose stock solution (prepared as in Protocol 1)

-

Sterile 0.9% Saline

-

Syringes and needles (25-27 gauge for mice)

Procedure:

-

Dilution for Injection: Prepare the desired concentration by diluting the 70% stock solution with sterile saline. To prepare a 10% solution, mix 1 part of the 70% stock with 6 parts of sterile saline. Ensure the final solution is at room or body temperature.

-

Administration:

-

Restrain the animal appropriately.

-

Insert the needle into the lower right quadrant of the abdomen, avoiding the bladder and internal organs.[10]

-

Aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement.

-

Inject the solution slowly. The maximum recommended volume for IP injection in mice is 10 mL/kg.[10]

-

Monitor the animal closely for signs of pain or distress.

-

Signaling Pathways and Visualizations

High concentrations of glucose, as would be achieved through the administration of this compound, significantly impact key metabolic signaling pathways. The two primary pathways affected are the Insulin (B600854) Signaling Pathway and the mTOR Pathway.

Insulin Signaling Pathway

Elevated blood glucose is the primary stimulus for insulin secretion from pancreatic β-cells. Insulin then binds to its receptor on target tissues (e.g., muscle, fat, liver) to initiate a signaling cascade that promotes glucose uptake and utilization.[11][12][13]

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a critical regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, such as glucose and amino acids.[14] High glucose levels can activate the mTORC1 complex, leading to the promotion of protein synthesis and inhibition of autophagy.[15][16]

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study using a prepared this compound solution.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. baxterpi.com [baxterpi.com]

- 3. drugs.com [drugs.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]

- 6. phexcom.com [phexcom.com]

- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 12. cusabio.com [cusabio.com]

- 13. Frontiers | Insulin signaling and its application [frontiersin.org]

- 14. Role of mTOR in Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Role of mTOR Complex 1 Signaling Pathway in the Pathogenesis of Diabetes Complications; A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Application of DG70 in M. tuberculosis Animal Models: A Review of Preclinical Data

Introduction

DG70 is a novel small-molecule inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Identified as a biphenyl (B1667301) benzamide, this compound targets the enzymatic activity of MenG, a demethylmenaquinone (B1232588) methyltransferase essential for the final step in the biosynthesis of menaquinone (MK-9), a vital component of the mycobacterial electron transport chain.[1][2][3] By inhibiting MenG, this compound disrupts cellular respiration and ATP synthesis, leading to bactericidal activity against both actively replicating and non-replicating, persistent Mtb.[1][2] Furthermore, in vitro studies have demonstrated synergistic effects when this compound is combined with first-line anti-TB drugs such as isoniazid (B1672263) and rifampin.[1][2] this compound also shows efficacy against intracellular Mtb within macrophages.[1]

Despite these promising preclinical findings, a comprehensive review of publicly available scientific literature reveals a lack of published data on the application of this compound in animal models of M. tuberculosis infection . The initial research highlighted this compound as a promising candidate for in vivo efficacy assessment, but subsequent studies detailing its pharmacokinetic profile, tolerability, and efficacy in established TB animal models (e.g., mice, guinea pigs, rabbits) have not been identified.